molecular formula C14H17NO4 B564543 Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 CAS No. 1185239-25-1

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Cat. No.: B564543
CAS No.: 1185239-25-1
M. Wt: 272.348
InChI Key: PSJNURWCWILCBY-GQALSZNTSA-N
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Preparation Methods

The synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The deuterium atoms provide stability and can affect the kinetic isotope effects, making it useful in studying reaction mechanisms .

Comparison with Similar Compounds

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms.

Properties

IUPAC Name

methyl 5-[2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]iminoacetyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNURWCWILCBY-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676027
Record name Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185239-25-1
Record name Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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